N-(2-(5-(2-chlorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(2-(5-(2-chlorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
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Mechanism of Action
Based on the structure of the compound, it contains a pyrazole ring , an indole nucleus , and a sulfonamide group . These structural features are found in many biologically active compounds and could provide some clues about its potential mechanism of action.
Pyrazole derivatives
have been found to possess various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .Indole derivatives
are known for their diverse biological and clinical applications, including anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .Sulfonamide-based compounds
have been synthesized and shown to have antimicrobial activity .Biological Activity
N-(2-(5-(2-chlorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, enzyme inhibition, and other pharmacological effects.
- Molecular Formula : C19H20ClN3O3S
- Molecular Weight : 405.9 g/mol
- CAS Number : 923178-34-1
- IUPAC Name : N-[2-[3-(2-chlorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on N-substituted phenyl compounds demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of a chlorophenyl group appears to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, derivatives with similar structures have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission . This suggests potential applications in treating conditions like Alzheimer's disease.
3. Anti-inflammatory and Antitumor Activities
Research indicates that compounds with similar pharmacophores can exhibit anti-inflammatory and antitumor activities. For example, studies have reported that sulfonamide derivatives possess significant anti-inflammatory effects and can inhibit tumor cell proliferation . The presence of the methanesulfonamide moiety is believed to contribute to these activities.
Case Studies and Research Findings
The biological activities of this compound are likely mediated through multiple pathways:
- Membrane Interaction : The lipophilic nature allows the compound to interact effectively with cellular membranes.
- Enzyme Binding : The sulfonamide group may facilitate binding to active sites of target enzymes, inhibiting their function.
Properties
IUPAC Name |
N-[2-[3-(2-chlorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-3-19(24)23-18(13-8-4-6-10-15(13)20)12-17(21-23)14-9-5-7-11-16(14)22-27(2,25)26/h4-11,18,22H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTDAEYQABZKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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